molecular formula C18H24ClNO6 B8306614 Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester

Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester

Cat. No.: B8306614
M. Wt: 385.8 g/mol
InChI Key: IKVHIXKJZVHXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester is a complex organic compound with the molecular formula C24H34N2O8Cl. This compound is characterized by the presence of a benzoic acid core substituted with bis[(1,1-dimethylethoxy)carbonyl]amino groups and a chlorine atom, with a methyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid, which is then chlorinated to introduce the chlorine atom at the 2-position.

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group of the benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Final Assembly: The protected amino groups are then introduced to the benzoic acid core, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Chlorination of benzoic acid in large reactors.

    Automated Protection and Esterification: Use of automated systems for the protection of amino groups and esterification.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and their derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bis[(1,1-dimethylethoxy)carbonyl]amino groups can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom and methyl ester group can also participate in various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom.

    Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains tert-butyl groups and a hydroxyl group instead of the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom.

    Benzoic acid, 4-methyl-, methyl ester: Lacks the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom, with a simpler structure.

Uniqueness

The presence of bis[(1,1-dimethylethoxy)carbonyl]amino groups and a chlorine atom in benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester makes it unique compared to other benzoic acid derivatives. These functional groups confer distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C18H24ClNO6

Molecular Weight

385.8 g/mol

IUPAC Name

methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-chlorobenzoate

InChI

InChI=1S/C18H24ClNO6/c1-17(2,3)25-15(22)20(16(23)26-18(4,5)6)11-8-9-12(13(19)10-11)14(21)24-7/h8-10H,1-7H3

InChI Key

IKVHIXKJZVHXDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)C(=O)OC)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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